molecular formula C17H18FNO B252725 N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine

N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine

Cat. No. B252725
M. Wt: 271.33 g/mol
InChI Key: LQQUIZYHIUOOCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine, also known as FBC-101, is a chemical compound that has been studied for its potential use as a therapeutic agent. This compound belongs to the class of cyclopropanamine derivatives, which have been shown to have various biological activities.

Mechanism of Action

The exact mechanism of action of N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI). Serotonin is a neurotransmitter that plays a role in regulating mood, anxiety, and addiction. By inhibiting the reuptake of serotonin, N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine may increase serotonin levels in the brain, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine has been shown to have various biochemical and physiological effects in animal models. Studies have shown that N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine increases serotonin levels in the brain and reduces the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.

Advantages and Limitations for Lab Experiments

One advantage of using N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine in lab experiments is its high potency and selectivity for the serotonin transporter. This allows for precise manipulation of serotonin levels in the brain. However, one limitation of using N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine. One area of interest is its potential use as a treatment for substance use disorders. Further studies are needed to determine the optimal dosage and administration route for N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine in this context. Another area of interest is the potential use of N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine in combination with other drugs or therapies for the treatment of depression and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine and its effects on the brain and behavior.

Synthesis Methods

The synthesis of N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine involves the reaction of 2-fluorobenzyl alcohol with 2-chlorobenzaldehyde in the presence of a base to form the corresponding benzyl ether. This intermediate is then reacted with cyclopropanamine in the presence of a catalyst to yield N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine. The synthesis of N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine has been reported in several research articles, and the purity and yield of the compound have been optimized through various techniques.

Scientific Research Applications

N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine has been studied for its potential use as a therapeutic agent for various diseases, including depression, anxiety, and addiction. Several studies have shown that N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine has anxiolytic and antidepressant-like effects in animal models. N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine has also been shown to reduce drug-seeking behavior in rats trained to self-administer cocaine. These findings suggest that N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine may have potential as a treatment for substance use disorders.

properties

Product Name

N-{2-[(2-fluorobenzyl)oxy]benzyl}cyclopropanamine

Molecular Formula

C17H18FNO

Molecular Weight

271.33 g/mol

IUPAC Name

N-[[2-[(2-fluorophenyl)methoxy]phenyl]methyl]cyclopropanamine

InChI

InChI=1S/C17H18FNO/c18-16-7-3-1-6-14(16)12-20-17-8-4-2-5-13(17)11-19-15-9-10-15/h1-8,15,19H,9-12H2

InChI Key

LQQUIZYHIUOOCO-UHFFFAOYSA-N

SMILES

C1CC1NCC2=CC=CC=C2OCC3=CC=CC=C3F

Canonical SMILES

C1CC1NCC2=CC=CC=C2OCC3=CC=CC=C3F

Origin of Product

United States

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